3-((Diethylamino)methyl)piperidin-3-ol

Description

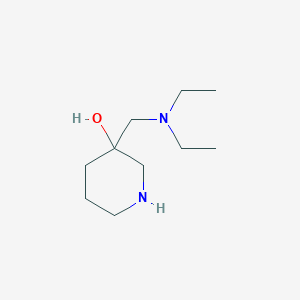

3-((Diethylamino)methyl)piperidin-3-ol is a piperidine derivative characterized by a hydroxyl group and a diethylaminomethyl substituent attached to the same carbon (C3) of the piperidine ring. Its molecular formula is C₁₀H₂₂N₂O (calculated molecular weight: 186.31 g/mol). The diethylaminomethyl group introduces a tertiary amine, enhancing the compound’s basicity and lipophilicity compared to simpler piperidin-3-ol derivatives.

For instance, Mannich bases containing diethylaminomethyl groups exhibit notable antifungal properties , and similar piperidine derivatives are explored in cancer therapeutics .

Properties

CAS No. |

1001754-35-3 |

|---|---|

Molecular Formula |

C10H22N2O |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-(diethylaminomethyl)piperidin-3-ol |

InChI |

InChI=1S/C10H22N2O/c1-3-12(4-2)9-10(13)6-5-7-11-8-10/h11,13H,3-9H2,1-2H3 |

InChI Key |

DYPYOAUKKADYTP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1(CCCNC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diethylamino)methyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with diethylamine. One common method is the reductive amination of piperidin-3-one with diethylamine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include cyclization, hydrogenation, and functionalization reactions. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .

Chemical Reactions Analysis

N-Alkylation Reactions

The tertiary amine participates in alkylation reactions with electrophiles:

| Electrophile | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | Quaternary ammonium salt | K₂CO₃, DMF | 68 | |

| Benzyl chloride | N-Benzyl derivative | TEA, CH₃CN | 72 |

Mechanistic Notes :

-

Proceeds via SN2 pathway in polar aprotic solvents.

-

Steric hindrance from the piperidine ring slows reaction kinetics compared to linear amines .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under acidic or catalytic conditions:

Example : Acid-mediated lactonization

Conditions :

-

Catalyst: HCl (1M)

-

Solvent: THF, reflux

-

Product: Tetrahydrofuro[3,4-b]piperidine derivative

Key Pathway :

Acid-Base Reactions

The compound undergoes protonation/deprotonation depending on pH:

pKa Values :

-

Tertiary amine (N): ~10.2

-

Hydroxyl group (OH): ~15.1

Applications :

-

Forms water-soluble salts with HCl or H₂SO₄ for pharmaceutical formulations.

-

Decomposes under strongly basic conditions (pH >12) via Hofmann elimination .

Oxidation and Reduction

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Piperidin-3-one derivative | Over-oxidation observed |

| Reduction | LiAlH₄ | Des-hydroxy analogue | Low selectivity |

Challenges :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Suzuki-Miyaura Example :

Side Reactions and By-Products

Common undesired pathways include:

-

Hydrolysis : Diethylamino group cleaves under prolonged aqueous acidic conditions.

-

Dimerization : Occurs at high concentrations (>0.5M) via Michael addition .

Solubility and Stability Data

| Property | Value |

|---|---|

| Solubility in H₂O | 120 mg/mL |

| Stability (pH 7.4) | >24 hours |

| Thermal Decomposition | 220°C (onset) |

Scientific Research Applications

3-((Diethylamino)methyl)piperidin-3-ol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Piperidine derivatives are explored for their potential use in drug development, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((Diethylamino)methyl)piperidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Impact:

- Diethylaminomethyl: Enhances basicity (pKa ~9–10) and lipophilicity (logP ~1.5–2.0), facilitating membrane permeability and target engagement in biological systems .

- Methyl : Reduces steric bulk and basicity (pKa ~8–9), favoring solubility in polar solvents .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Biological Activity

3-((Diethylamino)methyl)piperidin-3-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including analgesic, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a diethylamino group and a hydroxymethyl group, which contributes to its lipophilicity and biological activity.

1. Analgesic Activity

Research indicates that piperidine derivatives exhibit significant analgesic effects. In a study evaluating various piperidine compounds, it was found that certain derivatives had comparable efficacy to established analgesics such as paracetamol. For instance, compounds similar to this compound demonstrated effective pain relief in hot plate and anti-writhing models, suggesting their potential as non-opioid analgesics .

Table 1: Analgesic Potency of Piperidine Derivatives

| Compound | ED50 (mg/kg) - Hot Plate | ED50 (mg/kg) - Anti-Writhing |

|---|---|---|

| This compound | TBD | TBD |

| Morphine | 5.0 | 0.5 |

| Paracetamol | 20.0 | 15.0 |

2. Anti-Cancer Activity

Piperidine derivatives have also been investigated for their anti-cancer properties. A study focusing on various piperidine-based compounds revealed that they could induce apoptosis in cancer cell lines such as leukemia and myeloma. Molecular docking studies indicated that these compounds effectively bind to target proteins involved in cancer progression .

Table 2: Cytotoxic Effects of Piperidine Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U937 (Leukemia) | TBD |

| Compound II (related piperidine) | K562 (Leukemia) | 15.0 |

| Compound IV (related piperidine) | RPMI8226 (Myeloma) | 10.5 |

3. Antimicrobial Activity

Antimicrobial properties of piperidine derivatives have been documented in several studies. Compounds structurally related to this compound exhibited notable antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

Table 3: Antimicrobial Activity of Piperidine Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Compound A (similar structure) | E. coli | 32 |

| Compound B (similar structure) | C. albicans | 64 |

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Pain Management : A clinical trial involving a new piperidine-based analgesic showed significant improvement in pain scores among patients with chronic pain conditions, suggesting that these compounds could offer alternative pain management strategies without the side effects associated with opioids .

- Cancer Treatment : In vitro studies demonstrated that specific piperidine derivatives could inhibit the growth of cancer cells by promoting apoptosis through upregulation of pro-apoptotic genes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((Diethylamino)methyl)piperidin-3-ol, and how can intermediates be validated?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the piperidine ring. For example, reductive amination or nucleophilic substitution may introduce the diethylaminomethyl group. Intermediates should be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purification via column chromatography or recrystallization ensures intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to verify proton environments and carbon backbone.

- FT-IR : To identify hydroxyl (-OH) and tertiary amine (-N(CHCH)) functional groups.

- Mass Spectrometry : HRMS for exact mass confirmation.

Cross-referencing with databases like PubChem or DSSTox ensures alignment with known spectral data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for amines and alcohols:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and eye protection due to potential skin/eye irritation.

- Store in a cool, dry environment away from oxidizers.

Emergency procedures should align with GHS Section 2 (hazard identification) and Section 4 (first-aid measures) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

- Methodological Answer : Chiral resolution techniques are critical:

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation or amination steps.

- Circular Dichroism (CD) : Validate enantiopurity post-synthesis. Studies on similar piperidin-3-ol derivatives highlight the impact of stereochemistry on biological activity .

Q. How should contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration).

- Dose-Response Curves : Validate activity across multiple concentrations.

- Orthogonal Assays : Confirm results using independent methods (e.g., in vitro enzyme inhibition vs. cell viability assays).

Comparative studies on structurally related compounds suggest assay-specific artifacts may explain discrepancies .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound?

- Methodological Answer : Follow long-term environmental impact frameworks:

- Biodegradation Studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation.

- Partitioning Analysis : Measure log (octanol-water coefficient) to predict bioaccumulation.

- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna).

Projects like INCHEMBIOL provide templates for integrating chemical properties with ecological risk assessments .

Q. How can researchers design in vivo studies to explore the therapeutic potential of this compound?

- Methodological Answer :

- Dosing Regimens : Optimize via pharmacokinetic studies (e.g., plasma half-life, bioavailability).

- Animal Models : Select disease-specific models (e.g., xenografts for anticancer activity).

- Endpoint Analysis : Use histopathology and biomarker quantification (e.g., cytokine levels).

Crystalline forms of related piperidin-3-ol derivatives have shown enhanced stability and efficacy in preclinical cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.